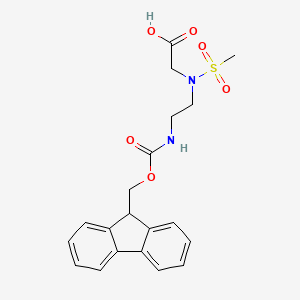
3-Bromo-4-carbamoylbenzoato de metilo
Descripción general
Descripción
Methyl 3-bromo-4-carbamoylbenzoate is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-carbamoylbenzoate is used in several scientific research areas:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of methyl 3-bromobenzoate with an appropriate carbamoylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction mixture is often partitioned between ethyl acetate and an aqueous solution, followed by extraction and drying over sodium sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-4-carbamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The carbamoyl group can be reduced to an amine under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids.
Major Products:
Substitution: Various substituted benzoates.
Reduction: Aminobenzoates.
Coupling: Biaryl compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-4-carbamoylbenzoate involves its reactivity due to the presence of the bromine and carbamoyl groups. These functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The exact molecular targets and pathways depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a carbamoyl group.
Methyl 3-bromobenzoate: Lacks the carbamoyl group, making it less reactive in certain contexts.
Uniqueness: Methyl 3-bromo-4-carbamoylbenzoate is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules and in various industrial processes .
Propiedades
IUPAC Name |
methyl 3-bromo-4-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOUFIFNVGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737225 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149388-50-0 | |
| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)







![4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine](/img/structure/B1403112.png)




